molecular formula C14H25NO4 B1391213 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate CAS No. 578021-55-3

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Cat. No. B1391213
M. Wt: 271.35 g/mol
InChI Key: XTVJBGBETZFXJR-UHFFFAOYSA-N
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Description

“1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H25NO4 . It is a liquid substance and its IUPAC name is 1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate .


Molecular Structure Analysis

The molecular weight of “1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate” is 271.353 . The InChI code for this compound is 1S/C14H25NO4/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 329.9±35.0 °C at 760 mmHg . The exact mass of the compound is 271.178345 . It has a PSA of 55.84000 and a LogP of 2.58 . The vapour pressure of the compound is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Mikanecic Acid

    A compound related to 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate was used in synthesizing mikanecic acid, an important compound in chemical synthesis, demonstrating its utility in organic synthesis (Hoffmann & Rabe, 1984).

  • Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor

    This compound has been utilized as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, indicating its significance in medicinal chemistry and drug development (Chen Xin-zhi, 2011).

  • Formation in Anticancer Drugs Synthesis

    It serves as an intermediate in the synthesis of small molecule anticancer drugs, reflecting its role in the development of new therapeutic agents (Zhang, Ye, Xu & Xu, 2018).

Applications in Organic Chemistry

  • Role in Synthetic Organic Chemistry

    This compound and its derivatives have been used in various synthetic organic chemistry processes, showcasing their versatility in the synthesis of complex molecules (Zhao, Guo, Lan & Xu, 2017).

  • Synthesis of Biologically Active Compounds

    It is employed as an intermediate in the synthesis of biologically active compounds, emphasizing its importance in the field of bioorganic chemistry (Liu Ya-hu, 2010).

Role in Drug Development

  • Synthesis of Omisertinib

    This compound is an important intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of cancer (Bingbing Zhao et al., 2017).

  • Utility in Synthesis of Antitumor Drugs

    It is used in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for antitumor drugs, highlighting its potential in cancer drug research (Zhang, Ye, Xu & Xu, 2018).

Safety And Hazards

The compound has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJBGBETZFXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673677
Record name 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

CAS RN

578021-55-3
Record name 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method of 4-methylpiperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester, the title compound is synthesized from piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester and isolated as a tan oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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